CGK733

Catalog No.
S548522
CAS No.
905973-89-9
M.F
C23H18Cl3FN4O3S
M. Wt
555.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGK733

CAS Number

905973-89-9

Product Name

CGK733

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide

Molecular Formula

C23H18Cl3FN4O3S

Molecular Weight

555.8 g/mol

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CGK 733, CGK-733, CGK733

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

The exact mass of the compound Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea is 554.01492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGK733 is a cell-permeable synthetic small molecule that, while originally classified as an ATM/ATR kinase inhibitor, is currently procured primarily as a potent inducer of non-apoptotic cell death, mitotic catastrophe, and endoplasmic reticulum (ER) stress. Operating effectively in the 0.6 to 40 µM range for in vitro cellular assays, CGK733 differentiates itself from highly selective kinase inhibitors through its complex polypharmacology, which includes the rapid ubiquitin-dependent proteasomal degradation of cyclin D1 and the activation of the PERK/CHOP signaling pathway. For industrial and academic buyers, its primary value lies not in pure kinase selectivity, but in its robust ability to clear senescent cells, reverse taxol resistance in specific carcinoma models, and trigger massive, reversible intracellular calcium sequestration, making it a highly specialized tool for oncology and cellular stress screening workflows [1].

Procurement workflows often mistakenly categorize CGK733 as interchangeable with standard, highly selective ATM inhibitors such as KU-55933 or AZD1390. This generic substitution fails critically in functional assays. While compounds like KU-55933 offer superior, nanomolar-level precision for pure ATM inhibition (IC50 ~13 nM), they do not replicate CGK733's broader cytotoxic profile. Specifically, substituting CGK733 with a pure ATM inhibitor will result in failure when attempting to induce non-apoptotic cell death in senescent breast cancer cells, trigger PERK/CHOP-mediated calcium sequestration in pancreatic models, or force premature mitotic exit in taxol-resistant hepatocellular carcinoma cells. Buyers must select CGK733 specifically when the experimental design requires these multi-pathway stress responses and cyclin D1 degradation, rather than isolated DNA damage response (DDR) pathway blockade[1].

Senolytic Potency and Clearance of Prematurely Senescent Cells

In targeted cellular assays, CGK733 demonstrates distinct senolytic capabilities compared to baseline kinase inhibitors. When applied to prematurely senescent MCF-7 breast cancer cells, a 24-hour treatment with 30 µM CGK733 induces approximately 60% cell death. In contrast, standard PI3K/PIKK pan-inhibitors like LY294002 or pure ATM inhibitors do not inherently drive this rapid, targeted clearance of senescent populations at comparable timescales. This makes CGK733 a superior procurement choice for assays requiring the active elimination of drug-induced senescent tumor cells [1].

Evidence DimensionSenescent cell mortality rate
Target Compound Data~60% cell death at 30 µM (24h)
Comparator Or BaselineBaseline PIKK inhibitors (fail to induce equivalent rapid senolytic clearance)
Quantified DifferenceSignificant targeted cytotoxicity in halted-proliferation cells
ConditionsIn vitro MCF-7 senescent cell models (24-hour exposure)

Crucial for researchers procuring compounds for senolytic screening and the targeted elimination of dormant, drug-resistant cancer cells.

Chemosensitization and Mitotic Catastrophe in Resistant Carcinoma

CGK733 provides a highly specific advantage in combination therapy screening, particularly in overcoming chemoresistance. In Chk1-deficient, HBV-positive hepatocellular carcinoma (HCC) cells (HepG2.2.15) that exhibit resistance to standard chemotherapeutics, the introduction of CGK733 (at concentrations as low as 4.2 ng/µL) significantly enhances taxol-induced cytotoxicity. It achieves this by accelerating the formation of multinucleated cells and forcing premature mitotic exit, a synergistic mechanism not replicated by simply applying generic DNA damage response inhibitors. This distinct mechanism reverses taxol resistance, establishing CGK733 as a critical reagent for HCC combination studies [1].

Evidence DimensionCytotoxicity in taxol-resistant HBV-positive HCC cells
Target Compound DataEnhanced cytotoxicity via forced multinucleation (CGK733 + Taxol)
Comparator Or BaselineTaxol monotherapy (baseline resistance)
Quantified DifferenceSignificant restoration of apoptotic/mitotic catastrophe response
ConditionsHepG2.2.15 cell line treated with taxol and 4.2 ng/µL CGK733

Justifies the procurement of CGK733 for specialized oncology workflows focused on overcoming paclitaxel resistance in virally implicated cancers.

Activation of PERK/CHOP Signaling and Vesicular Calcium Sequestration

Unlike selective ATM inhibitors (e.g., KU-55933) which are procured for precise DDR blockade, CGK733 is uniquely valuable for its profound effects on endoplasmic reticulum (ER) stress and calcium homeostasis. In pancreatic cancer cell models (PK45-p and PK59), treatment with 20 µM CGK733 activates the PERK/CHOP signaling pathway within 6 hours, leading to massive, reversible vesicular calcium sequestration and subsequent non-apoptotic cell death. This robust off-target polypharmacology differentiates CGK733 from standard kinase inhibitors, making it an essential tool for modeling ER stress-induced cellular collapse [1].

Evidence DimensionER stress induction and calcium sequestration
Target Compound DataRapid PERK/CHOP activation and massive vesicular calcium sequestration at 20 µM (6h)
Comparator Or BaselineHighly selective ATM inhibitors (e.g., KU-55933)
Quantified DifferenceCGK733 induces specific non-apoptotic, calcium-dependent cell death via ER stress, unlike pure DDR inhibitors
ConditionsPancreatic cancer cell lines (PK45-p, PK59) at 6-12 hour exposure

Enables buyers to utilize CGK733 as a reliable chemical inducer of ER stress and vesicular calcium sequestration in specialized metabolic and apoptotic assays.

Ubiquitin-Dependent Proteasomal Degradation of Cyclin D1

CGK733 demonstrates a highly efficient mechanism for halting cell cycle progression that extends beyond simple kinase inhibition. In MCF-7 and T47D breast cancer cell lines, administration of 10-20 µM CGK733 induces the rapid loss of cyclin D1 through the ubiquitin-dependent proteasomal degradation pathway. While other agents like caffeine weakly suppress cyclin D1 at millimolar concentrations, CGK733 achieves profound degradation in the low micromolar range, providing a much cleaner and more potent chemical tool for researchers requiring rapid G1 phase arrest and cyclin D1 depletion [1].

Evidence DimensionConcentration required for cyclin D1 suppression
Target Compound Data10-20 µM (CGK733)
Comparator Or BaselineCaffeine (requires millimolar concentrations for similar pathway suppression)
Quantified DifferenceOrders of magnitude greater potency in driving proteasomal degradation
ConditionsIn vitro MCF-7 and T47D breast cancer cell lines

Provides a highly potent, low-concentration alternative to broad-spectrum agents for workflows requiring rapid and targeted cyclin D1 depletion.

Senolytic Drug Screening and Aging Models

Due to its ability to induce ~60% cell death in prematurely senescent cells within 24 hours, CGK733 is the optimal choice for assays designed to screen for the targeted elimination of dormant, drug-induced senescent tumor populations [1].

Chemoresistance Reversal in Hepatocellular Carcinoma

CGK733 is highly recommended for combination therapy workflows, specifically where researchers need to force premature mitotic exit and multinucleation to overcome taxol resistance in Chk1-deficient or HBV-positive cancer models [2].

Endoplasmic Reticulum (ER) Stress and Calcium Homeostasis Assays

Because it rapidly activates the PERK/CHOP pathway and induces massive vesicular calcium sequestration, CGK733 serves as a specialized chemical inducer for studying non-apoptotic cell death and ER stress dynamics in pancreatic and other solid tumor models [3].

Cyclin D1 Depletion and G1 Arrest Studies

For workflows requiring rapid, ubiquitin-dependent proteasomal degradation of cyclin D1 without utilizing millimolar concentrations of broad-spectrum agents like caffeine, CGK733 provides a potent, low-micromolar solution [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

554.014923 Da

Monoisotopic Mass

554.014923 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3DGZ99QYM

Other CAS

905973-89-9

Wikipedia

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea

Dates

Last modified: 08-15-2023
1: Jekimovs C, Bolderson E, Suraweera A, Adams M, O'Byrne KJ, Richard DJ. Chemotherapeutic compounds targeting the DNA double-strand break repair pathways: the good, the bad, and the promising. Front Oncol. 2014 Apr 22;4:86. doi: 10.3389/fonc.2014.00086. eCollection 2014. Review. PubMed PMID: 24795863; PubMed Central PMCID: PMC4001069.
2: Tang ML, Khan MK, Croxford JL, Tan KW, Angeli V, Gasser S. The DNA damage response induces antigen presenting cell-like functions in fibroblasts. Eur J Immunol. 2014 Apr;44(4):1108-18. doi: 10.1002/eji.201343781. Epub 2014 Feb 16. PubMed PMID: 24375454.
3: Williams TM, Nyati S, Ross BD, Rehemtulla A. Molecular imaging of the ATM kinase activity. Int J Radiat Oncol Biol Phys. 2013 Aug 1;86(5):969-77. doi: 10.1016/j.ijrobp.2013.04.028. Epub 2013 May 29. PubMed PMID: 23726004; PubMed Central PMCID: PMC3710537.
4: Fallone F, Britton S, Nieto L, Salles B, Muller C. ATR controls cellular adaptation to hypoxia through positive regulation of hypoxia-inducible factor 1 (HIF-1) expression. Oncogene. 2013 Sep 12;32(37):4387-96. doi: 10.1038/onc.2012.462. Epub 2012 Oct 22. PubMed PMID: 23085754.
5: Wang H, Zuo B, Wang H, Ren L, Yang P, Zeng M, Duan D, Liu C, Li M. CGK733 enhances multinucleated cell formation and cytotoxicity induced by taxol in Chk1-deficient HBV-positive hepatocellular carcinoma cells. Biochem Biophys Res Commun. 2012 May 25;422(1):103-8. doi: 10.1016/j.bbrc.2012.04.115. Epub 2012 Apr 30. PubMed PMID: 22564734.
6: Choi S, Toledo LI, Fernandez-Capetillo O, Bakkenist CJ. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells. DNA Repair (Amst). 2011 Oct 10;10(10):1000-1; author reply 1002. doi: 10.1016/j.dnarep.2011.07.013. Epub 2011 Aug 23. PubMed PMID: 21865098; PubMed Central PMCID: PMC3189494.
7: Takahashi A, Mori E, Su X, Nakagawa Y, Okamoto N, Uemura H, Kondo N, Noda T, Toki A, Ejima Y, Chen DJ, Ohnishi K, Ohnishi T. ATM is the predominant kinase involved in the phosphorylation of histone H2AX after heating. J Radiat Res. 2010;51(4):417-22. Epub 2010 Apr 24. PubMed PMID: 20448412.
8: Alao JP, Sunnerhagen P. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation. Radiat Oncol. 2009 Nov 10;4:51. doi: 10.1186/1748-717X-4-51. PubMed PMID: 19903334; PubMed Central PMCID: PMC2777912.
9: Normile D. Scientific misconduct. Science retracts discredited paper; bitter patent dispute continues. Science. 2009 Apr 24;324(5926):450-1. doi: 10.1126/science.324_450. PubMed PMID: 19390012.
10: Crescenzi E, Palumbo G, de Boer J, Brady HJ. Ataxia telangiectasia mutated and p21CIP1 modulate cell survival of drug-induced senescent tumor cells: implications for chemotherapy. Clin Cancer Res. 2008 Mar 15;14(6):1877-87. doi: 10.1158/1078-0432.CCR-07-4298. PubMed PMID: 18347191.

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